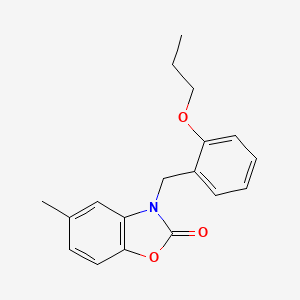

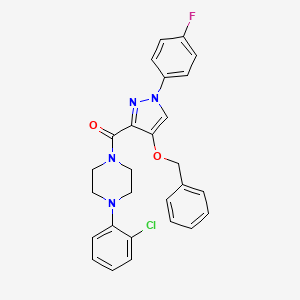

5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one, commonly known as PBD-115, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PBD-115 is a benzoxazole derivative, which is a class of heterocyclic compounds that exhibit various biological activities.

Scientific Research Applications

Synthesis and Characterization

A pivotal aspect of research involving 5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one lies in its synthesis and characterization, laying the groundwork for its diverse applications. Gabriele et al. (2006) developed a method for synthesizing 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the compound's synthetic versatility (Gabriele et al., 2006). Similarly, Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, demonstrating the compound’s potential in creating structures with significant antioxidant activity (Yüksek et al., 2015).

Coordination Polymers and Corrosion Inhibition

Research extends into the creation of coordination polymers, as explored by He et al. (2020), who prepared two coordination polymers showcasing the compound's utility in constructing complex molecular architectures with potential luminescent and magnetic properties (He et al., 2020). Moreover, Ammal et al. (2018) assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, highlighting the compound's significance in protecting metals against corrosion, thus underscoring its industrial application (Ammal et al., 2018).

Pharmacological and Material Science Applications

The breadth of research also delves into pharmacological and material science applications, where its derivatives have been evaluated for various biological and chemical properties. For instance, Shi et al. (1996) synthesized 2-(4-aminophenyl)benzothiazoles, assessing their activities against breast cancer cell lines in vitro and in vivo, illustrating the compound’s potential as a cornerstone in anticancer drug development (Shi et al., 1996). This is complemented by studies in material science, where Poon and Dudley (2006) demonstrated the use of 2-benzyloxy-1-methylpyridinium triflate for the efficient benzylation of alcohols, indicating the compound’s utility in synthetic organic chemistry (Poon & Dudley, 2006).

properties

IUPAC Name |

5-methyl-3-[(2-propoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-3-10-21-16-7-5-4-6-14(16)12-19-15-11-13(2)8-9-17(15)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTHRGWVVHSRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)

![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)

![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)

![methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2556401.png)

![N-((2-morpholinopyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2556402.png)